Diethyl (3,5-dimethylphenyl)phosphonate

Description

Significance and Evolving Research Trajectories within Organophosphorus Chemistry

Organophosphorus chemistry is a vast and dynamic field with profound impacts on medicine, agriculture, and materials science. frontiersin.orglongdom.org Compounds containing the carbon-phosphorus (C-P) bond, such as phosphonates, are central to this discipline due to their unique chemical and physical properties. nih.gov Arylphosphonates, the subclass to which Diethyl (3,5-dimethylphenyl)phosphonate belongs, are valued as versatile synthetic intermediates, precursors to important ligands for catalysis, and as molecules with potential applications in their own right. digitellinc.com

Current research in this area is driven by the need for more efficient and sustainable synthetic methods. longdom.org Key trajectories include the development of novel catalytic systems, often employing transition metals like palladium and nickel, to facilitate C-P bond formation with greater precision and under milder conditions. nih.govmdpi.com Furthermore, the rise of photoredox catalysis is opening new, environmentally benign pathways to synthesize these valuable compounds using visible light. researchgate.netrsc.org The overarching goal is to expand the chemical space of accessible organophosphorus molecules, enabling the creation of new materials and biologically active agents.

Historical Context and Pivotal Developments in the Study of this compound

The history of organophosphorus chemistry dates back to the 19th century, with early work by scientists like Jean Louis Lassaigne and Philippe de Clermont. nih.govingentaconnect.com A foundational moment for the synthesis of phosphonates was the discovery of the Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov. jk-sci.comwikipedia.orgmdpi.com This reaction, which involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, became a cornerstone for creating alkylphosphonates. organic-chemistry.org

While the classical Michaelis-Arbuzov reaction is not typically suitable for forming arylphosphonates from aryl halides due to the latter's inertness in S\N2 reactions, its principles laid the groundwork for future innovations. nih.govjk-sci.com The development of transition-metal-catalyzed cross-coupling reactions, particularly the Hirao reaction, marked a significant breakthrough. wikipedia.org This palladium-catalyzed method enabled the direct coupling of aryl halides with H-phosphonates, making arylphosphonates like this compound synthetically accessible. nih.govacs.org These developments transformed the field, allowing for the systematic synthesis and exploration of a wide array of arylphosphonate derivatives.

Current Academic Landscape and Prospective Research Directions for this compound

While specific academic studies focusing solely on this compound are not prominent in the current literature, the landscape for arylphosphonates as a class is vibrant and forward-looking. Research is focused on leveraging these molecules as building blocks for more complex structures and functional materials.

One promising direction is the use of the phosphonate (B1237965) group as a directing group in C-H activation/borylation reactions. This strategy allows for the precise functionalization of the aromatic ring at positions ortho to the phosphonate, providing rapid access to highly substituted phosphoarenes that are otherwise difficult to synthesize. nih.govacs.org

Furthermore, the exploration of organophosphorus compounds as environmentally benign flame retardants continues to be a significant area of research. frontiersin.orgresearchgate.net Arylphosphonates are investigated for their potential to impart fire resistance to polymers, offering an alternative to halogenated flame retardants. aaqr.orgd-nb.info Future work may involve incorporating structures like this compound into polymeric materials to study their thermal stability and flame-retardant properties. nih.govfrontiersin.org Additionally, the unique electronic and steric properties imparted by the 3,5-dimethylphenyl group could be exploited in the design of novel ligands for homogeneous catalysis, an evergreen area of organophosphorus research. wikipedia.orgbdu.ac.in

Physicochemical Properties

Basic physicochemical properties for this compound can be estimated or calculated based on its structure.

| Property | Value |

| Molecular Formula | C₁₂H₁₉O₃P |

| Molecular Weight | 242.25 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated > 300 °C |

| Solubility | Expected to be soluble in common organic solvents |

Synthetic Methodologies

The synthesis of arylphosphonates like this compound can be achieved through several established methods for C-P bond formation.

| Reaction Name | Description | Key Reactants |

| Hirao Cross-Coupling | A palladium-catalyzed reaction that couples an aryl halide with a dialkyl phosphite. This is a primary method for forming aryl-phosphorus bonds. mdpi.comwikipedia.org | 1-Bromo-3,5-dimethylbenzene (B43891), Diethyl phosphite, Palladium catalyst (e.g., Pd(OAc)₂), Base |

| Michaelis-Arbuzov Reaction | While the classic reaction uses alkyl halides, modern variations using photolysis or other radical initiation methods can enable the reaction with aryl halides. nih.govjk-sci.com | 1-Iodo-3,5-dimethylbenzene, Triethyl phosphite, UV irradiation |

| Photoredox Catalysis | An emerging green chemistry approach using visible light and a photocatalyst to generate an aryl radical from an aryl halide, which then couples with a phosphite. researchgate.netchinesechemsoc.org | 1-Bromo-3,5-dimethylbenzene, Triethyl phosphite, Photocatalyst (e.g., Eosin Y), Visible light |

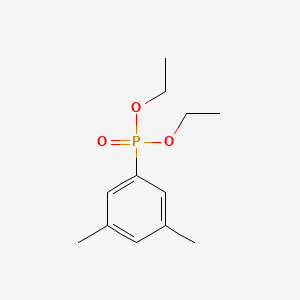

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19O3P |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-3,5-dimethylbenzene |

InChI |

InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3 |

InChI Key |

VTWVQCHVMLTZNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC(=CC(=C1)C)C)OCC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Diethyl 3,5 Dimethylphenyl Phosphonate

Electrophilic and Nucleophilic Substitution Reactions Involving the Phosphonate (B1237965) Group

The phosphorus atom in diethyl (3,5-dimethylphenyl)phosphonate is electron-deficient and serves as a site for nucleophilic attack. The P=O bond polarizes the phosphorus atom, making it susceptible to reactions with a variety of nucleophiles. nih.gov

Nucleophilic Substitution:

One of the primary reactions of the phosphonate group is hydrolysis, which can occur under acidic or basic conditions to yield the corresponding phosphonic acid. nih.govnih.gov The mechanism of hydrolysis is influenced by the reaction conditions. Acid-catalyzed hydrolysis of dialkyl arylphosphonates typically proceeds through two consecutive pseudo-first-order steps. nih.gov The cleavage of the second P-OC bond is generally the slower, rate-determining step. nih.gov

The phosphonate esters can be converted to mixed phosphonates, phosphonamidates, and phosphonothioates through nucleophilic substitution. nih.gov A mild method for these transformations involves the chemoselective activation of the diethyl phosphonate with triflic anhydride (B1165640), followed by the addition of a broad range of O, S, and N nucleophiles. nih.govresearchgate.net This allows for a modular approach to synthesize various phosphonylated derivatives. researchgate.net For instance, treatment with an alcohol or phenol (B47542) in the presence of an activating agent can lead to transesterification. Similarly, reactions with thiols and amines (primary or secondary) yield phosphonothioates and phosphonamidates, respectively. nih.gov

Electrophilic Reactions:

While the phosphorus center itself is nucleophilically attacked, the phosphonate group as a whole can direct electrophilic substitution on the aromatic ring. The phosphonate group is a meta-director in classical electrophilic aromatic substitution. However, its ability to act as a directing group in modern C-H activation reactions is of significant synthetic utility. nih.govnih.gov For instance, iridium-catalyzed ortho-C–H borylation of diethyl arylphosphonates allows for the introduction of a boronic ester at the position ortho to the phosphonate group. nih.govacs.org This transformation is highly valuable as the resulting ortho-borylated aryl phosphonates are versatile intermediates for synthesizing highly substituted phosphoarenes. nih.govnih.gov

Radical Pathways and Their Role in this compound Transformations

Radical reactions provide an alternative pathway for the formation of C-P bonds and the functionalization of phosphonates. Visible-light photoredox catalysis has emerged as a powerful tool for generating phosphorus-centered radicals from phosphonates and their precursors under mild conditions. researchgate.netrsc.org

In the context of this compound, radical pathways can be involved in its synthesis and subsequent transformations. For example, the direct C-H phosphonylation of electron-rich arenes, such as 1,3-dimethylbenzene (m-xylene), can be achieved through photoredox catalysis. researchgate.net In a typical mechanism, an excited photocatalyst oxidizes the arene to form a radical cation. This radical cation is then trapped by a trialkyl phosphite (B83602), like triethyl phosphite, to form a distonic radical-cation intermediate. rsc.org Subsequent oxidation and deprotonation yield the aryl phosphonate. rsc.org

Phosphonyl radicals can also be generated from H-phosphonates via a hydrogen atom transfer mechanism mediated by a photochemically generated radical, such as a chlorine radical from BiCl₃ under UV irradiation. nih.govresearchgate.netrsc.org These phosphonyl radicals can then add to unsaturated systems like alkenes and alkynes, leading to a variety of functionalized organophosphorus compounds. nih.govrsc.org While not a direct transformation of this compound itself, these radical pathways illustrate the broader reactivity patterns within this class of compounds and are relevant for the synthesis of its derivatives. researchgate.netrsc.org The formation of phosphoranyl radicals is a key step in many of these transformations. princeton.edu

Reaction Mechanism Elucidation in this compound Chemistry

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reactivity and designing new synthetic methods. A combination of experimental techniques and computational studies has been employed to investigate these pathways.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.orglibretexts.org This is achieved by measuring the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.org

In organophosphorus chemistry, KIEs have been used to study the mechanisms of phosphoryl transfer reactions, including the hydrolysis of phosphate (B84403) and phosphonate esters. acs.orgprinceton.edu For example, deuterium (B1214612) solvent isotope effects (kH₂O/kD₂O) can help distinguish between different mechanisms of hydrolysis. A significant KIE can indicate that a proton transfer is involved in the rate-determining step. For the acid-catalysed hydrolysis of some phosphonated acetals, a deuterium solvent isotope effect of 2.32 has been observed, consistent with an A1-type mechanism. rsc.org In studies of the micellar-catalyzed hydrolysis of phosphate esters, inverse solvent deuterium isotope effects have been observed, providing insights into the role of the catalyst. acs.org

While specific KIE studies on this compound are not extensively reported, the principles are broadly applicable. Such studies could be used to investigate the transition states of nucleophilic substitution at the phosphorus center or the mechanism of C-H activation at the aryl ring.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. researchgate.net DFT calculations can provide detailed information about reaction pathways, transition state structures, and activation energies, offering insights that are often difficult to obtain experimentally. researchgate.netresearchgate.net

For reactions involving phosphonates, DFT studies have been used to:

Investigate Reaction Mechanisms: The mechanism of the Pudovik reaction, for example, has been studied using DFT to understand the role of catalysts like triethylamine (B128534) in promoting the proton transfer from the P(O)H reagent to the carbonyl compound. mdpi.com

Rationalize Regioselectivity: DFT calculations can explain the regioselectivity observed in reactions, such as the preferential attack of a nucleophile at a specific site on the phosphonate molecule. researchgate.net

Study Tautomeric Equilibria: The tautomeric equilibrium between the tetracoordinate P(O)H form and the trivalent P(OH) form of H-phosphonates has been investigated computationally. researchgate.net

Analyze Noncovalent Interactions: The role of hydrogen bonding and other noncovalent interactions in the stability of phosphonate dimers and complexes has been explored using DFT. acs.org

In the context of this compound, DFT could be used to model its reactivity in C-H borylation, elucidating the role of the iridium catalyst and the phosphonate directing group. nih.gov It could also be applied to study the transition states of nucleophilic substitution at the phosphorus center with various nucleophiles. mdpi.comresearchgate.net

Functional Group Interconversions and Derivatization of the this compound Moiety

This compound can be derivatized at both the phosphonate group and the aromatic ring, allowing for the synthesis of a wide range of functionalized molecules.

Derivatization at the Phosphonate Group:

The two ethyl ester groups on the phosphorus atom can be sequentially or simultaneously replaced.

Hydrolysis: Complete hydrolysis under acidic or basic conditions yields (3,5-dimethylphenyl)phosphonic acid. nih.gov Partial hydrolysis can, under controlled conditions, yield the monoester.

Transesterification: Reaction with other alcohols in the presence of a catalyst can exchange the ethyl groups for other alkyl or aryl groups.

Conversion to Phosphonamidates and Phosphonothioates: As mentioned in section 3.1, reaction with amines or thiols after activation with an agent like triflic anhydride provides access to phosphonamidates and phosphonothioates, respectively. nih.gov This method is notable for its mild conditions and broad substrate scope. researchgate.net

Derivatization at the Aromatic Ring:

The 3,5-dimethylphenyl ring can be further functionalized, with the phosphonate group influencing the regioselectivity of the reaction.

Ortho C-H Borylation: A key derivatization is the iridium-catalyzed C-H borylation, which selectively installs a boronic ester at the ortho positions (C2 and C6). nih.govacs.org This reaction is highly valuable because the boronic ester is a versatile functional group handle. nih.gov

Downstream Functionalization of Borylated Intermediates: The ortho-borylated this compound can be converted into a variety of other functional groups, including: nih.gov

Phenols (via oxidation)

Halides (Cl, Br)

Nitriles

Biaryl compounds (via Suzuki coupling) d-nb.info

This two-step sequence of C-H borylation followed by cross-coupling or another transformation provides a powerful strategy for synthesizing highly substituted and complex aryl phosphonates that would be difficult to access through traditional methods. nih.gov

Interactive Data Table: Derivatization Reactions of Aryl Phosphonates

| Reaction Type | Reagents | Product Type | Ref. |

| Ortho C-H Borylation | (COD)Ir(acac), P[3,5-(CF₃)₂-C₆H₃]₃, B₂pin₂ | Ortho-borylated aryl phosphonate | nih.gov |

| Suzuki Coupling | Aryl-Br, Pd catalyst, Base | Ortho-biaryl phosphonate | d-nb.info |

| Oxidation of Boronic Ester | Oxone | Ortho-hydroxyaryl phosphonate | nih.gov |

| Halogenation of Boronic Ester | CuCl₂, CuBr₂ | Ortho-haloaryl phosphonate | nih.gov |

| Cyanation of Boronic Ester | CuCN | Ortho-cyanoaryl phosphonate | nih.gov |

| Nucleophilic Substitution | R'OH, R'SH, R'₂NH, Tf₂O | Mixed phosphonate, phosphonothioate, phosphonamidate | nih.gov |

| Hydrolysis | H₃O⁺ or OH⁻ | Arylphosphonic acid | nih.gov |

Applications of Diethyl 3,5 Dimethylphenyl Phosphonate in Advanced Chemical Research and Materials Science

Role as a Ligand in Coordination Chemistry and Catalysis

The phosphonate (B1237965) group, characterized by a central phosphorus atom double-bonded to one oxygen and single-bonded to two alkoxy groups and a carbon atom, is a versatile functional group in coordination chemistry. scispace.comresearchgate.net The oxygen atom of the phosphoryl group (P=O) can act as a Lewis base, coordinating to metal centers and influencing their catalytic activity. Aryl phosphonates, such as Diethyl (3,5-dimethylphenyl)phosphonate, are valuable in catalyst design due to their stability and the electronic and steric influence of the aryl substituent. nih.gov

The synthesis of aryl phosphonates is well-established, providing reliable pathways to molecules like this compound. A primary method is the palladium-catalyzed Hirao cross-coupling reaction, which forms a C-P bond between an aryl halide (or sulfonate) and a dialkyl phosphite (B83602). acs.orgnih.gov This approach is noted for its broad functional group compatibility. acs.org For the target compound, this would involve coupling 1-bromo-3,5-dimethylbenzene (B43891) with diethyl phosphite. Another foundational method is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide, though it is less suitable for direct synthesis from aryl halides due to their lower reactivity. nih.govyoutube.com

The design of ligands derived from this phosphonate allows for the tuning of electronic and steric properties. rsc.org The 3,5-dimethylphenyl group provides steric bulk, which can influence the coordination sphere of a metal catalyst. This steric hindrance can be crucial in controlling the selectivity of a catalytic reaction. Furthermore, the phosphonate moiety can serve as a building block for more complex, multifunctional ligands. For instance, phosphonic acid groups can be added to diimide structures to create water-soluble, hybrid metal-organic complexes with potential applications in energy production. acs.orgstmarytx.edu The versatility in synthesis allows for the creation of a library of ligands with tailored properties for specific catalytic applications. rsc.org

Aryl phosphonate ligands have demonstrated significant utility in catalysis, particularly in palladium-catalyzed cross-coupling reactions which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. semanticscholar.orgnih.gov The phosphonate group can function as a hemilabile ligand, where the P=O group can coordinate and de-coordinate from the metal center, which can stabilize catalytic intermediates and promote key steps in the catalytic cycle. semanticscholar.org

In reactions like the Suzuki-Miyaura cross-coupling, ligands based on α-aminophosphonates containing a 1,3,4-oxadiazole (B1194373) ring have been shown to coordinate to palladium(II) ions. semanticscholar.org The presence of the phosphonate moiety is thought to promote the formation of chelate intermediates, increasing the steric hindrance and electron density at the metal center. semanticscholar.org This modification can favor the oxidative addition and reductive elimination steps, leading to good catalytic activity, even for challenging substrates like ortho-substituted aryl bromides and chlorides. semanticscholar.org While specific studies on this compound are not prevalent, its structural features suggest it could serve as an effective ligand in similar catalytic systems.

Below is a table summarizing the application of phosphonate-type ligands in Suzuki-Miyaura cross-coupling reactions, illustrating their general effectiveness.

| Aryl Halide | Boronic Acid | Catalyst System (Ligand) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / α-aminophosphonate | 95 | semanticscholar.org |

| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / α-aminophosphonate | 92 | semanticscholar.org |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / α-aminophosphonate | 98 | semanticscholar.org |

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / α-aminophosphonate | 85 | semanticscholar.org |

The mechanism of palladium-catalyzed cross-coupling reactions involving phosphonate ligands generally follows a well-understood cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Oxidative Addition : A Pd(0) complex, stabilized by the phosphonate ligand, reacts with an aryl halide (Ar-X), inserting the palladium into the Ar-X bond to form a Pd(II) intermediate.

Transmetalation : The aryl group from an organoboron compound (in the Suzuki reaction) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex.

Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Integration into Polymer Science and Functional Materials Development

Organophosphorus compounds are widely incorporated into polymers to enhance their properties, most notably flame retardancy, thermal stability, and adhesion. mdpi.comrsc.orgspecificpolymers.com this compound, as a stable aryl phosphonate, is a candidate for use both as a reactive monomer and as an additive in various polymer systems.

Phosphonates can be integrated into polymer structures either through copolymerization of phosphonate-containing monomers or by post-polymerization modification. nih.govrsc.org A structurally similar compound, diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate, is used as a reactive component in the synthesis of polyesters like poly(ethylene terephthalate) (PET) and poly(ethylene 2,5-furandicarboxylate) (PEF). nih.goveuropa.eunih.gov In these applications, the substance becomes part of the polymer backbone and functions as an antioxidant, providing thermal stability during high-temperature processing. nih.goveuropa.eu

The most significant application of aryl polyphosphonates is as halogen-free flame retardants. mdpi.comspecificpolymers.com These compounds can act in either the condensed phase or the gas phase during combustion. rsc.org In the condensed phase, thermal decomposition of the phosphonate leads to the formation of phosphoric acid, which promotes charring on the polymer surface. mdpi.comrsc.org This char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen and preventing the release of flammable gases. specificpolymers.com In the gas phase, phosphorus-containing radicals (e.g., PO•) can be released, which act as radical scavengers that interrupt the exothermic combustion processes in the flame. rsc.org Due to their polymeric nature or stable integration, these flame retardants are less likely to migrate out of the polymer matrix compared to small-molecule additives. mdpi.comfaa.gov

The table below shows the effect of incorporating phosphonate-based flame retardants on the properties of different polymers.

| Polymer Matrix | Phosphonate Type | Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| Polycarbonate (PC) / ABS Blends | Polyphosphonate-co-carbonate | Achieves UL 94 V-0 rating, maintains transparency | Condensed phase (charring) | faa.gov |

| Polyethylene (PE) | Phosphonate-functionalized comonomer | Enhanced thermal stability and flame retardancy | Condensed and gas phase | rsc.org |

| Epoxy Resins | Aryl polyphosphonates | Increased char yield, reduced heat release rate | Condensed phase | mdpi.com |

| Polyesters (PET, PBT) | Aryl polyphosphonates | Improved flame retardancy and processing stability | Condensed phase | mdpi.comfaa.gov |

The phosphonate group is an effective anchor for building ordered molecular structures on surfaces and in solution. This has led to extensive research into phosphonate-based self-assembled monolayers (SAMs) and supramolecular assemblies.

Phosphonic acids readily form dense, highly ordered SAMs on a variety of metal oxide surfaces, including aluminum oxide (Al₂O₃), titanium oxide (TiO₂), zirconium oxide (ZrO₂), and the native oxide on silicon (SiO₂). utwente.nlacs.orgrsc.org The phosphonate headgroup can bind to the surface in a mono-, bi-, or tridentate fashion, forming strong and stable P-O-Metal bonds. utwente.nlacs.org These robust SAMs can be used to precisely control the surface properties of materials, such as wettability and adhesion, and are particularly useful in organic electronics. rsc.org For example, phosphonate SAMs serve as ultrathin dielectric layers and interface modification layers in organic field-effect transistors (OFETs), enabling low-voltage operation and high performance. rsc.org

In the realm of supramolecular chemistry, organophosphonate diesters can act as building blocks for coordination polymers. acs.org For instance, they can axially coordinate to the metal centers of paddle-wheel complexes to form one-dimensional polymer chains. acs.org Furthermore, phosphonate anions are known to participate in host-guest chemistry, where they are bound within the cavities of neutral supramolecular receptors (e.g., "nanojars") through a multitude of hydrogen bonds. nih.govacs.org This binding is highly specific and has been studied for applications in sensing and capturing phosphonate ions from aqueous solutions. nih.govacs.orgnih.gov The dimerization of vinyl phosphonate anions stabilized by cyanostar macrocycles has also been used to create supramolecular polymers. nih.gov

Precursor in the Synthesis of Structurally Diverse Phosphonate Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of phosphonate derivatives. The presence of the phosphonate functional group allows for various chemical modifications, leading to compounds with tailored properties for specific applications.

The synthesis of phosphonate derivatives often involves well-established organophosphorus reactions. For instance, the Arbuzov reaction is a common method for the formation of phosphonates from trialkyl phosphites and alkyl halides. While this compound is already a phosphonate, its core structure can be modified, or it can be synthesized through related methodologies. For example, the Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides, provides a direct route to aryl phosphonates. sciforum.net This method could be adapted to synthesize this compound by using 1-bromo-3,5-dimethylbenzene and diethyl phosphite.

Furthermore, the P-C bond in aryl phosphonates allows for functionalization of the aromatic ring. For instance, phosphonate-directed ortho C–H borylation has been reported as a method to introduce boronic ester groups onto the aromatic ring of aryl phosphonates. nih.gov This opens up avenues for further derivatization through Suzuki coupling and other cross-coupling reactions, enabling the synthesis of highly substituted phosphoarenes. nih.gov

The synthesis of various substituted benzylphosphonate diethyl esters has also been achieved through methods like palladium-catalyzed α,β-homodiarylation of vinyl esters. nih.gov While not directly starting from this compound, these methods highlight the versatility of synthetic approaches to create a library of structurally diverse phosphonates.

Structure-Property Relationship Investigations of this compound Analogs (focused on chemical or material properties, not biological)

The investigation of structure-property relationships in analogs of this compound is crucial for the rational design of new materials with specific chemical and physical properties. By systematically modifying the structure of the parent compound, researchers can tune its characteristics for various applications.

In the context of materials science, the incorporation of phosphonate groups into polymers can enhance their properties. For instance, poly(aryl phosphonate)s have been synthesized and characterized, demonstrating the potential of these compounds in creating new polymeric materials. google.com The phosphonate moiety can impart flame retardancy, improve thermal stability, and enhance adhesion to various substrates.

The table below summarizes some key structural modifications of aryl phosphonates and their potential impact on chemical and material properties.

| Structural Modification | Potential Impact on Properties | Relevant Synthetic Methods |

| Substitution on the Phenyl Ring | Altered electronic properties, solubility, and reactivity. Can influence thermal stability and flame retardancy in polymers. | Hirao reaction, Suzuki coupling of borylated phosphonates. sciforum.netnih.gov |

| Variation of the Alkyl Esters | Modified hydrolytic stability and solubility. Can affect the processing characteristics of phosphonate-containing materials. | Transesterification of phosphonates. |

| Introduction of Functional Groups | Enables further chemical reactions, such as polymerization or surface grafting. Can lead to materials with specific functionalities (e.g., chelating agents). | C-H borylation followed by functionalization. nih.gov |

Contributions to Supramolecular Chemistry and Molecular Recognition Phenomena

While specific studies on the role of this compound in supramolecular chemistry and molecular recognition are limited, the broader class of organophosphorus compounds, including phosphonates, has shown significant potential in these areas. The phosphonate group can participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, which are fundamental to self-assembly and host-guest chemistry.

Organophosphorus compounds have been utilized in the development of self-assembled materials, including liquid crystals and organogels. yorku.canih.gov The ability of these molecules to organize into ordered structures is driven by a combination of intermolecular forces, where the phosphonate group can play a crucial role.

In the realm of molecular recognition, phosphonate-based receptors have been designed for the selective binding of specific molecules. For instance, phosphonate cavitands have been employed as synthetic receptors for the detection of small organic molecules. nih.gov The pre-organized cavity of the cavitand, functionalized with phosphonate groups, provides a specific binding site for target analytes. The interaction of organophosphonates with surfaces has also been investigated in the context of molecularly imprinted materials, where the phosphonate acts as a template to create specific recognition sites. nih.gov

The ability of phosphonates to act as ligands for metal ions is another important aspect of their contribution to supramolecular chemistry. Phosphonic acids are known to be effective chelating agents, and this property can be exploited to construct metal-organic frameworks (MOFs) and other coordination polymers. wikipedia.org Although this compound is an ester, it can be hydrolyzed to the corresponding phosphonic acid, which can then be used as a building block for supramolecular assemblies.

The table below outlines potential supramolecular applications of this compound and its derivatives, based on the known chemistry of related organophosphorus compounds.

| Supramolecular Application | Role of the Phosphonate Moiety | Potential Guest Molecules or Interacting Species |

| Self-Assembled Monolayers | Surface anchoring group, directing the organization of molecules on a substrate. | Can be used to modify the surface properties of materials. |

| Host-Guest Chemistry | Can act as a binding site within a larger host molecule for the recognition of specific guests. | Small organic molecules, metal ions. |

| Liquid Crystals and Gels | Can promote self-assembly through intermolecular interactions, leading to the formation of ordered phases. | The organized structures can be used in electronic and optical applications. yorku.canih.gov |

| Metal-Organic Frameworks (after hydrolysis) | The phosphonic acid can act as a linker to connect metal centers, forming porous materials. | Can be used for gas storage, separation, and catalysis. |

Advanced Characterization and Computational Methodologies for Diethyl 3,5 Dimethylphenyl Phosphonate Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds like Diethyl (3,5-dimethylphenyl)phosphonate. researchgate.net It provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. ³¹P NMR, in particular, has become a widely used spectroscopic probe for the structure of phosphorus-containing compounds. researchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for the complete structural assignment of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the ethyl groups, the terminal methyl (-CH₃) protons of the ethyl groups, and the protons of the two methyl groups on the phenyl ring. The methylene protons would appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Signals would be observed for the aromatic carbons (with the carbon directly bonded to phosphorus showing a characteristic coupling constant, JC-P), the methylene carbons, and the methyl carbons of the ethyl and phenyl groups. The coupling between phosphorus and carbon atoms is a key feature, with one-bond couplings (¹JC-P) being significantly larger than two- or three-bond couplings. rsc.org

³¹P NMR (Phosphorus NMR): ³¹P NMR is highly specific and sensitive for phosphorus-containing compounds. huji.ac.il this compound would exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of an aryl phosphonate (B1237965). For instance, the related compound diethyl m-tolylphosphonate shows a ³¹P chemical shift at δ 19.4 ppm. rsc.org In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the methylene protons of the ethyl groups and, to a lesser extent, the aromatic protons. huji.ac.il

Table 1: Representative NMR Data for Diethyl m-tolylphosphonate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 7.51-7.62 | m | Aromatic H |

| 7.21-7.29 | m | Aromatic H | |

| 3.93-4.18 | m | -OCH₂ CH₃ | |

| 2.35 | s | Ar-CH₃ | |

| 1.26 | t, J = 7.2 | -OCH₂CH₃ | |

| ¹³C NMR | 138.17 | d, J = 14.5 | Aromatic C |

| 133.33 | d, J = 3.2 | Aromatic C | |

| 131.94 | d, J = 9.6 | Aromatic C | |

| 129.04 | d, J = 9.8 | Aromatic C | |

| 128.06 | d, J = 188.4 | Aromatic C-P | |

| 127.93 | d, J = 15.2 | Aromatic C | |

| 62.04 | d, J = 5.4 | -OCH₂ CH₃ | |

| 20.94 | s | Ar-CH₃ | |

| 16.22 | d, J = 6.1 | -OCH₂CH₃ | |

| ³¹P NMR | 19.4 | s | P =O |

Data sourced from a study on visible-light-mediated phosphonylation reactions. rsc.org

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. For this compound, ssNMR could provide valuable insights into the bulk material's properties that are not accessible in solution. This technique can be used to study polymorphism (the existence of different crystal forms), identify the number of unique molecules in the crystallographic asymmetric unit, and probe intermolecular interactions. By analyzing chemical shift anisotropies and dipolar couplings, ssNMR can elucidate details about local molecular packing and conformation in the solid state.

Mass Spectrometry (MS) for Compositional and Mechanistic Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₁₂H₁₉O₃P) by providing a highly accurate mass measurement. For example, the related diethyl phenylphosphonate (B1237145) shows a sodium adduct [M+Na]⁺ at m/z 237.0649, which corresponds to the calculated value of 237.0651. amazonaws.com

Electron Ionization (EI) is a common technique that would induce predictable fragmentation of the parent molecule. The fragmentation pathways of diethyl aryl phosphonates typically involve:

Loss of an ethoxy radical (•OCH₂CH₃).

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement from an ethoxy group, resulting in a hydroxyl group on the phosphorus.

Cleavage of the P-C bond, leading to fragments corresponding to the diethyl phosphonate moiety and the dimethylphenyl cation.

Successive losses of ethylene from the two ethoxy groups. researchgate.net

Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) can also be employed for the analysis of the compound in complex mixtures. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov If suitable single crystals of this compound can be grown, this technique would provide unambiguous structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., P=O, P-O, P-C, C-C) and bond angles, confirming the tetrahedral geometry around the phosphorus atom.

Torsional Angles: Determination of the conformation of the molecule, such as the orientation of the phenyl ring relative to the phosphonate group and the conformation of the ethyl chains.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonds (if co-crystallized with a suitable donor), van der Waals forces, or potential π-stacking between the aromatic rings.

While the specific crystal structure of the title compound is not available, analysis of related compounds illustrates the type of data obtained. For example, Diethyl [hydroxy(phenyl)methyl]phosphonate crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net Such studies reveal intricate hydrogen-bonding networks that link molecules into chains or dimers. nih.govresearchgate.net

Table 2: Example of Crystallographic Data for a Related Phosphonate (Diethyl [hydroxy(phenyl)methyl]phosphonate)

| Parameter | Value |

|---|---|

| Formula | C₁₁H₁₇O₄P |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.2361 (6) |

| b (Å) | 8.0719 (5) |

| c (Å) | 17.4599 (13) |

| β (°) | 95.096 (5) |

| Volume (ų) | 1296.54 (15) |

Data from a single-crystal X-ray study. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights into the properties and reactivity of molecules, complementing experimental findings. Theoretical modeling can be used to predict geometries, electronic structures, and spectroscopic properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for studying organophosphorus compounds. By applying DFT methods, such as using the B3LYP functional with a basis set like 6-311G(d,p), various molecular properties of this compound can be calculated. researchgate.net

Key applications of DFT for this molecule include:

Geometry Optimization: Predicting the lowest-energy three-dimensional structure, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. ijcce.ac.ir

Electronic Properties: Calculating the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Vibrational Frequencies: Simulating the infrared and Raman spectra by calculating vibrational frequencies. These theoretical spectra can aid in the assignment of experimental spectral bands. researchgate.net

Reactivity Prediction: DFT calculations can be used to model reaction mechanisms and predict regioselectivity. researchgate.net For instance, electrostatic potential maps can be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its potential reaction sites. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diethyl m-tolylphosphonate |

| Diethyl phenylphosphonate |

| Diethyl [hydroxy(phenyl)methyl]phosphonate |

| Diethyl trichloro-methyl phosphonate |

| Diphenyl methyl phosphinite |

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes and intermolecular interactions at an atomic level.

For a molecule like this compound, MD simulations could elucidate several key aspects:

Conformational Landscape: The diethyl and dimethylphenyl groups can rotate around the P-C and C-O bonds, leading to a variety of possible three-dimensional structures (conformers). MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can be used to study these interactions, providing insights into properties like viscosity, density, and the tendency to form aggregates.

Illustrative Data from MD Simulations of a Generic Aryl Phosphonate:

To illustrate the type of data obtained from MD simulations, the following table presents hypothetical results for the analysis of the dihedral angles in a generic dialkyl arylphosphonate in a water box.

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Predominant Conformation(s) |

| C-C-P-O | 175.2 | 15.3 | Anti-periplanar |

| C-P-O-C | 65.8 | 25.1 | Gauche |

| P-O-C-C | -170.1 | 18.9 | Anti-periplanar |

This is a hypothetical data table for illustrative purposes.

Quantum Chemical Approaches to Reaction Pathways and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in investigating the mechanisms of chemical reactions. These approaches can be used to map out the entire reaction pathway, from reactants to products, including the high-energy transition state.

For this compound, quantum chemical calculations could be applied to study various potential reactions, such as its synthesis or decomposition. Key information that can be obtained includes:

Reaction Energetics: Calculations can determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, indicating whether it is thermodynamically favorable.

Activation Energy: By locating the transition state structure, the activation energy (Ea) can be calculated. This provides a measure of the kinetic barrier of the reaction and is crucial for predicting reaction rates.

Transition State Geometry: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights.

Reaction Mechanism: By mapping the potential energy surface, the step-by-step mechanism of a reaction can be elucidated. For example, in the synthesis of this compound via an Arbuzov reaction, calculations could confirm the nucleophilic attack of the phosphite (B83602) on the aryl halide and the subsequent dealkylation step.

Hypothetical Reaction Coordinate for the Final Step in an Arbuzov-type Synthesis of an Aryl Phosphonate:

The following table presents a hypothetical energy profile for the dealkylation step in the synthesis of an aryl phosphonate, as calculated by a quantum chemical method.

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| Reactant | Intermediate phosphonium (B103445) salt | 0.0 |

| Transition State | C-O bond breaking, P=O bond forming | +25.5 |

| Product | This compound | -15.2 |

This is a hypothetical data table for illustrative purposes.

These computational methodologies, while not yet extensively reported specifically for this compound, represent the forefront of chemical research and provide an invaluable framework for understanding its structure, properties, and reactivity.

Future Perspectives and Emerging Research Frontiers in Diethyl 3,5 Dimethylphenyl Phosphonate Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of organophosphorus compounds often relies on phosphorus trichloride (B1173362) (PCl₃), a reagent associated with significant environmental and handling concerns. researchgate.netresearchgate.net A primary future goal is to develop synthetic pathways that bypass such hazardous precursors. Research is increasingly focused on green chemistry principles, emphasizing high atom economy, energy efficiency, and the reduction of waste. sciencedaily.comscienmag.com

Future synthetic strategies for Diethyl (3,5-dimethylphenyl)phosphonate are expected to leverage advancements in catalytic C–P bond formation. Key areas of development include:

Palladium-Catalyzed Cross-Coupling Reactions: The Hirao reaction, a palladium-catalyzed coupling of an aryl halide with a dialkyl phosphite (B83602), is a cornerstone of arylphosphonate synthesis. tandfonline.commdpi.com Future research will likely focus on creating more active and stable palladium catalysts that can operate under milder, "P-ligand-free" conditions, potentially using microwave assistance to shorten reaction times and improve energy efficiency. mdpi.com The development of methods using aryl boronate esters instead of aryl halides is also a promising, atom-economical route. digitellinc.comdigitellinc.com

Copper- and Nickel-Catalyzed Reactions: Exploring less expensive and more abundant transition metals like copper and nickel as catalysts for C-P coupling presents a cost-effective and sustainable alternative to palladium. tandfonline.comacs.org

Direct C-H Functionalization: A highly atom-economical and desirable route involves the direct coupling of a C-H bond on the 1,3-dimethylbenzene ring with diethyl phosphite. jk-sci.com This approach eliminates the need for pre-functionalized aryl halides or organometallic reagents, thereby reducing synthetic steps and waste.

These modern synthetic methods represent a significant step towards more environmentally benign production of this compound.

Table 1: Comparison of Synthetic Routes for Arylphosphonates

| Method | Typical Catalyst | Advantages | Challenges |

|---|---|---|---|

| Michaelis-Arbuzov | None (thermal) | Well-established, broad scope | High temperatures, potential side reactions |

| Hirao Coupling | Palladium (e.g., Pd(OAc)₂) | Milder conditions, good functional group tolerance | Catalyst cost, ligand sensitivity, residual metal |

| Copper-Catalyzed Coupling | Copper (e.g., CuI) | Lower catalyst cost | Can require specific ligands and conditions |

Exploration of Novel Catalytic Functions and Applications

Organophosphorus compounds, including phosphonates, are pivotal as ligands in homogeneous catalysis, where they can tune the electronic and steric properties of a metal center to control catalytic activity and selectivity. nbinno.com Diethyl phenylphosphonate (B1237145), a closely related compound, is recognized for its utility as an organophosphine ligand in various catalytic systems. nbinno.comnbinno.com

For this compound, the presence of two methyl groups on the phenyl ring introduces specific steric bulk and electron-donating character. These features could be exploited in several ways:

As a Ligand in Homogeneous Catalysis: The xylyl group can influence the coordination sphere of a metal catalyst, potentially enhancing selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) or asymmetric hydrogenation. nbinno.comscispace.com Its specific steric profile could create a unique chiral pocket when used in asymmetric catalysis.

As a Precursor to Heterogeneous Catalysts: The phosphonate (B1237965) group can be used to anchor metal complexes onto solid supports like silica (B1680970) or titania. scispace.com This immobilization creates robust, recyclable heterogeneous catalysts, combining the high activity of homogeneous systems with the practical advantages of heterogeneous ones. The dimethylphenyl moiety could influence the surface properties of the resulting material, such as its hydrophobicity.

Integration into Advanced Functional Materials and Nanotechnology

The strong binding affinity of the phosphonate group to metal oxides makes it an excellent anchor for surface functionalization and the construction of hybrid inorganic-organic materials. researchgate.netresearchgate.net This has opened up vast opportunities in materials science and nanotechnology.

Emerging frontiers for this compound in this area include:

Metal-Organic Frameworks (MOFs): Phosphonates are increasingly used as linkers to build porous metal phosphonate frameworks (PMPFs). mdpi.comacs.orgrsc.org These materials often exhibit greater thermal and chemical stability compared to their carboxylate-based counterparts, making them suitable for applications in harsh environments. acs.orgrsc.org The 3,5-dimethylphenyl group could act as a pillar between inorganic layers, allowing for the tuning of pore size, surface chemistry, and hydrophobicity for applications in gas storage, separation, and heterogeneous catalysis. nih.govuantwerpen.be

Functionalized Nanoparticles: this compound can be used to modify the surface of nanoparticles (e.g., magnetic Fe₃O₄, mesoporous silica SiO₂) to enhance their stability and dispersibility, and to introduce specific functionalities. nih.govacs.orgrsc.org Such phosphonate-functionalized nanoparticles are being explored for applications in biomedical imaging, drug delivery, and as recoverable catalysts. nih.govacs.org

Flame Retardant Polymers: Organophosphorus compounds are well-known flame retardants. By incorporating this compound into polymer chains, either as an additive or a reactive comonomer, it is possible to enhance the fire safety of materials like polyesters or polyamides. kpi.ua

Table 2: Potential Applications in Functional Materials

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Metal Phosphonate Frameworks (PMPFs) | Organic linker/pillar | Gas separation, heterogeneous catalysis, proton conduction |

| Surface-Modified Nanoparticles | Surface functionalizing agent | Drug delivery, biosensing, recoverable catalysts |

Interdisciplinary Research Synergies Involving this compound

The versatility of the phosphonate group makes it a valuable component in interdisciplinary research, bridging chemistry with biology, medicine, and agriculture. researchgate.netlongdom.org Arylphosphonates are investigated for a wide range of biological activities. Future research could explore the potential of this compound in:

Medicinal Chemistry: As bioisosteres of phosphates or carboxylates, phosphonates can be incorporated into drug candidates to improve their stability and pharmacokinetic properties. longdom.org Research could investigate derivatives of this compound for activity as enzyme inhibitors or antiviral agents.

Agrochemicals: Many commercial pesticides are organophosphorus compounds. longdom.org The unique substitution pattern of this compound could lead to the discovery of novel herbicides or fungicides with new modes of action.

Corrosion Inhibition: Phosphonates can form protective films on metal surfaces, preventing corrosion. researchgate.netuoc.gr The dimethylphenyl group might enhance the hydrophobicity and durability of these protective layers, making it a candidate for advanced anti-corrosion coatings.

Addressing Foundational Challenges and Opportunities in Phosphonate Research

Despite significant progress, several foundational challenges remain in organophosphorus chemistry that directly impact the future of compounds like this compound. researchgate.netresearchgate.net

Phosphorus Recycling: Phosphorus is a finite and critical resource. A major long-term challenge is the development of efficient chemical or biological methods to recover and recycle phosphorus from waste streams and end-of-life materials, creating a circular phosphorus economy. sciencedaily.comscienmag.com

Controlling Porosity in Materials: While phosphonates offer high stability for materials like MOFs, their strong, multidentate coordination often leads to the formation of dense, non-porous layered structures. acs.orgrsc.org A key opportunity lies in developing new synthetic strategies—using kinetic control, templates, or precisely designed phosphonate linkers—to reliably produce materials with high porosity and accessible active sites. nih.govuantwerpen.be

Stereoselective Synthesis: Creating organophosphorus compounds with specific 3D arrangements (stereoisomers) is crucial for applications in asymmetric catalysis and medicine. Developing highly stereoselective synthetic methods for C-P bond formation remains a significant challenge and a major area of opportunity. rsc.org

Addressing these fundamental challenges will not only advance the field as a whole but also unlock the full potential of specifically designed molecules like this compound for next-generation technologies.

Q & A

Q. What are the established synthetic routes for Diethyl (3,5-dimethylphenyl)phosphonate, and what factors influence reaction yields?

this compound is synthesized via metal-free bisphosphorylation of carboxylic acids using diethyl phosphonate as a reagent. Key factors include:

- Substrate compatibility : Electron-rich (e.g., methyl-substituted) and electron-deficient (e.g., nitro- or trifluoromethyl-substituted) aromatic carboxylic acids react efficiently, with yields exceeding 70% in most cases .

- Steric effects : Bulky substituents (e.g., 2-phenyl benzoic acid) do not significantly impede yields, suggesting minimal steric hindrance in the reaction mechanism .

- Scale : Reactions at 5 mmol scale retain high yields (e.g., 70% for benzoic acid derivatives) .

- Reagent choice : Diethyl phosphonate is optimal, though dimethyl and dibutyl analogs also perform well .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases, such as cellulose tris(3,5-dimethylphenyl carbamate), enables enantioseparation of phosphonate esters .

- Spectroscopy : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation, particularly for verifying phosphorylation sites and purity .

Advanced Research Challenges

Q. How can researchers resolve discrepancies in reaction yields when using sterically or electronically diverse substrates?

Contradictory yield data often arise from competing electronic and steric effects:

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance reactivity in nucleophilic phosphorylation but may reduce stability of intermediates. Adjusting reaction time or temperature can mitigate decomposition .

- Steric effects : While bulky substrates (e.g., 2-phenyl benzoic acid) show minimal yield loss, tertiary aliphatic carboxylic acids may require extended reaction times due to slower kinetics .

- Methodological validation : Cross-referencing with Table 2 in provides benchmark yields for common substrates, aiding experimental design.

Q. What in vitro models demonstrate the bioactivity of this compound derivatives?

- Anticancer activity : Derivatives with 3,5-dimethylphenyl or naphthyl groups exhibit inhibitory effects against human promyelocytic leukemia (HL-60) cells, with IC₅₀ values determined via MTT assays .

- Antimicrobial activity : Gram-positive bacteria (Bacillus subtilis) are sensitive to phosphonate derivatives, assessed through zone-of-inhibition or microdilution assays .

Q. How can enantiomeric purity of this compound derivatives be ensured during synthesis?

- Chiral chromatography : Use cellulose tris(3,5-dimethylphenyl carbamate) or amylose-based chiral stationary phases under reversed-phase HPLC conditions for high-resolution separation .

- Stereochemical control : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor kinetic resolution or asymmetric catalysis during phosphorylation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, airtight goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during high-temperature reactions .

- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .

- Decomposition risks : Avoid combustion, as thermal degradation may release toxic phosphorous oxides .

Methodological Recommendations

- Reaction optimization : Screen solvents (e.g., DMF, THF) and catalysts (e.g., Brønsted acids) to enhance phosphorylation efficiency .

- Data validation : Cross-check NMR and HPLC results with computational models (e.g., DFT calculations) to confirm stereochemical outcomes .

- Toxicity screening : Use bacterial reverse mutation (Ames test) and mammalian micronucleus assays to assess genotoxicity of novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.